2-(Trifluoromethyl)-5-vinylpyridine
Overview
Description
2-(Trifluoromethyl)-5-vinylpyridine: is an organic compound that features a trifluoromethyl group (-CF₃) and a vinyl group (-CH=CH₂) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-5-vinylpyridine may involve large-scale trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF₃I) and a suitable catalyst . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-(Trifluoromethyl)-5-formylpyridine or 2-(Trifluoromethyl)-5-carboxypyridine.
Reduction: Formation of 2-(Trifluoromethyl)-5-vinylpiperidine.
Substitution: Formation of 2-(Trifluoromethyl)-5-aminopyridine or 2-(Trifluoromethyl)-5-thiopyridine.
Scientific Research Applications
Chemistry: 2-(Trifluoromethyl)-5-vinylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential candidate for drug development. It has been investigated for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for creating compounds that protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5-vinylpyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 5-Vinylpyridine
- 2-(Trifluoromethyl)-3-vinylpyridine
Comparison: 2-(Trifluoromethyl)-5-vinylpyridine is unique due to the presence of both the trifluoromethyl and vinyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that contain only one of these functional groups . The presence of the trifluoromethyl group also enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-ethenyl-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHPVJCBRPRENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726209 | |
Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133879-76-1 | |
Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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